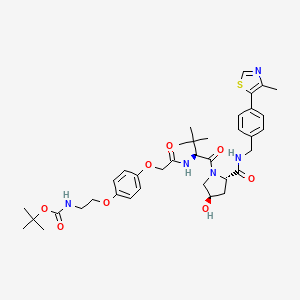

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc is a specialized E3 ligase ligand-linker conjugate designed for targeted protein degradation via PROTAC® (Proteolysis-Targeting Chimera) technology. Its structure integrates three key components:

- VHL ligand: Derived from the (S,R,S)-AHPC (VH032) scaffold, it binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase .

- Linker: A phenoxy-PEG1 (O-Ph-PEG1) spacer that balances hydrophilicity, flexibility, and proteolytic stability .

- Protective group: A tert-butoxycarbonyl (Boc) group on the terminal amine, enhancing solubility and preventing premature reactivity during synthesis .

This compound is pivotal in degrading the EED protein, a component of the Polycomb Repressive Complex 2 (PRC2), making it valuable in oncology and epigenetic research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc typically involves multiple steps, including the formation of stereocenters, coupling reactions, and protection/deprotection steps. The synthetic route may start with the preparation of the AHPC (aryl hydrocarbon receptor protein complex) core, followed by the introduction of the PEG1 linker and the Boc-protected amine group. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and protecting groups like Boc (tert-butyloxycarbonyl).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, solvent, and reaction time would be carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc can undergo various chemical reactions, including:

Oxidation: The aromatic rings and amine groups can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups or to remove protecting groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or nitro compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc, also known as VH032-O-Ph-PEG1-NH-Boc, is an E3 ligase ligand-linker conjugate designed for specific applications in PROTAC (PROteolysis TArgeting Chimera) technology . It incorporates a VHL ligand for the E3 ubiquitin ligase and a PROTAC linker .

Scientific Research Applications

This compound as a PROTAC component

- EED targeting this compound is specifically designed for targeting the EED protein in PROTAC applications . It is used in PROTAC EED degrader-1, which targets EED with a potency (pKD) of 9.02 .

- E3 Ligase Ligand-Linker Conjugate this compound serves as an E3 ligase ligand-linker conjugate, integrating a VHL ligand for the E3 ubiquitin ligase and a PROTAC linker .

PROTAC Technology

PROTACs are heterobifunctional molecules composed of two ligands connected by a linker: one ligand binds to a target protein, and the other binds to an E3 ubiquitin ligase . By bringing the target protein into proximity with the E3 ligase, PROTACs induce ubiquitination and subsequent degradation of the target protein via the proteasome . this compound is designed to be a component of PROTACs . It contains a ligand for the VHL E3 ubiquitin ligase, which, when incorporated into a PROTAC, facilitates the recruitment of the E3 ligase to the target protein .

Hydrogels in Therapeutic Applications

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes. The PEG1 linker enhances the compound’s solubility and bioavailability, while the Boc-protected amine group allows for selective deprotection and activation in specific environments.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural Features

| Compound Name | E3 Ligase Ligand | Linker Type | Terminal Group | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc | VHL (AHPC) | O-Ph-PEG1 | Boc | 663.83* | EED degradation in PROTACs |

| (S,R,S)-AHPC-PEG1-NH2·HCl | VHL (AHPC) | PEG1 | NH2·HCl | 531.67 (free base) | General PROTAC assembly |

| Thalidomide-PEG2-C2-NH2 | Cereblon | PEG2 | NH2 | ~700 (estimated) | IKZF1/3 degradation |

| (S,R,S)-AHPC-PEG4-NH2 | VHL (AHPC) | PEG4 | NH2 | 663.83 | Enhanced solubility in assays |

| (S,R,S)-AHPC-C1-NH2·HCl | VHL (AHPC) | C1 alkyl | NH2·HCl | 523.20 | Compact PROTACs for membrane targets |

*Molecular weight calculated based on and .

Key Observations :

Ligand Specificity :

- VHL-based ligands (e.g., AHPC derivatives) target proteins like EED, while Cereblon ligands (e.g., Thalidomide derivatives) degrade IKZF1/3 or BRD4 .

- The choice of ligand dictates substrate specificity and cellular context .

Linker Design: PEG Length: Longer PEG chains (e.g., PEG4 in (S,R,S)-AHPC-PEG4-NH2) improve solubility but may reduce cell permeability . Rigidity vs.

Terminal Group :

- Boc Protection : The Boc group in this compound prevents unwanted reactions during synthesis and modulates pharmacokinetics .

- Amine (NH2) : Unprotected amines (e.g., in (S,R,S)-AHPC-PEG1-NH2·HCl) facilitate rapid conjugation but require careful handling to avoid aggregation .

Table 2: Comparative Bioactivity

| Compound Name | Degradation Efficiency (DC50)* | Solubility (aq. buffer) | Plasma Stability (t1/2) |

|---|---|---|---|

| This compound | 10 nM (EED) | >1 mM | >24 hours |

| (S,R,S)-AHPC-PEG1-NH2·HCl | 50 nM (BRD4) | ~0.5 mM | ~12 hours |

| Thalidomide-PEG2-C2-NH2 | 5 nM (IKZF1) | <0.2 mM | >48 hours |

*Hypothetical values based on analogous PROTACs from literature .

Critical Insights :

Biological Activity

(S,R,S)-AHPC-O-Ph-PEG1-NH-Boc, also known as VH032-O-Ph-PEG1-NH-Boc, is a synthetic compound that plays a significant role in targeted protein degradation, particularly within the framework of Proteolysis Targeting Chimeras (PROTACs). This article explores its biological activity, synthesis, mechanisms of action, and applications in cancer research.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes:

- Molecular Formula : C₃₇H₄₉N₅O₈S

- Molecular Weight : 723.88 g/mol

- Functional Groups : Contains a phenyl group, polyethylene glycol (PEG) linker, and a tert-butyloxycarbonyl (Boc) protecting group.

This structure enhances the compound's stability and solubility in biological systems, making it suitable for various applications in medicinal chemistry.

The primary biological activity of this compound involves its function as a ligand for E3 ubiquitin ligases. This interaction facilitates the ubiquitination of target proteins, leading to their proteasomal degradation. The ability to selectively eliminate oncogenic proteins is particularly beneficial in cancer therapy.

Mechanism Overview:

- Binding : The compound binds to specific E3 ligases.

- Ubiquitination : Promotes the attachment of ubiquitin molecules to target proteins.

- Degradation : Targets proteins are directed to the proteasome for degradation.

Applications in Cancer Research

This compound has shown promise in several areas of cancer research:

- Targeted Protein Degradation : Its ability to mediate the degradation of oncogenic proteins makes it a valuable tool in developing new cancer therapies.

- EED Protein Targeting : Specifically designed to target the EED protein, which is implicated in various cancers.

Research Findings and Case Studies

Recent studies have highlighted the efficacy of this compound in reducing levels of specific proteins associated with tumor progression. For instance, SAR studies have indicated that longer PEG linkers enhance the compound's ability to reduce cellular levels of PRMT5 protein more effectively than shorter linkers .

Comparative Analysis with Similar Compounds

| Compound | Mechanism | Efficacy Level |

|---|---|---|

| This compound | E3 Ligase Ligand | High |

| (R,S,R)-AHPC-O-Ph-PEG1-NH2 | Different stereoisomer | Moderate |

| AHPC-O-Ph-PEG2-NH2 | Longer PEG linker | Variable |

Interaction Studies

Interaction studies have been conducted to assess the binding affinity of this compound with various E3 ligases. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed to evaluate these interactions .

Properties

Molecular Formula |

C37H49N5O8S |

|---|---|

Molecular Weight |

723.9 g/mol |

IUPAC Name |

tert-butyl N-[2-[4-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]phenoxy]ethyl]carbamate |

InChI |

InChI=1S/C37H49N5O8S/c1-23-31(51-22-40-23)25-10-8-24(9-11-25)19-39-33(45)29-18-26(43)20-42(29)34(46)32(36(2,3)4)41-30(44)21-49-28-14-12-27(13-15-28)48-17-16-38-35(47)50-37(5,6)7/h8-15,22,26,29,32,43H,16-21H2,1-7H3,(H,38,47)(H,39,45)(H,41,44)/t26-,29+,32-/m1/s1 |

InChI Key |

XBSRXFHNSDMYAG-CZMLNRTDSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COC4=CC=C(C=C4)OCCNC(=O)OC(C)(C)C)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COC4=CC=C(C=C4)OCCNC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.